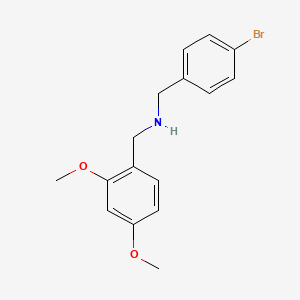
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. MeOPP has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine is in the development of new drugs for the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to bind to serotonin receptors in the brain, which play a crucial role in regulating mood and behavior.
Mecanismo De Acción
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine exerts its pharmacological effects by binding to serotonin receptors in the brain. Specifically, 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has also been shown to bind to the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and memory.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling pathways in the brain. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to increase the release of serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has also been shown to increase the expression of neurotrophic factors, which play a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine for lab experiments is its high potency and selectivity for serotonin receptors. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to have a higher affinity for the 5-HT1A receptor than other commonly used compounds, such as buspirone and 8-OH-DPAT. However, one of the limitations of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine in other areas of medicine, such as oncology and immunology. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine and its potential side effects.
Métodos De Síntesis
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the use of piperazine and 3-methylbenzyl chloride as starting materials. One of the most commonly used methods involves the reaction of piperazine with 3-methylbenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyphenylboronic acid. This method has been shown to yield 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine with high purity and yield.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)18-8-3-4-9-19(18)22-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNLOZXOZVAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)

![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)


![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![2-(dimethylamino)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5687207.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)
